molecular formula C8H6N2OS2 B1665435 Acibenzolar CAS No. 126448-41-7

Acibenzolar

Cat. No.: B1665435
CAS No.: 126448-41-7
M. Wt: 196.3 g/mol
InChI Key: UELITFHSCLAHKR-UHFFFAOYSA-N
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Description

Acibenzolar-S-methyl is an organic compound used primarily as a fungicide. It is a synthetic functional analog of salicylic acid and is known for inducing systemic acquired resistance in plants. Unlike traditional fungicides, this compound-S-methyl does not directly kill fungi but instead activates the plant’s natural defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acibenzolar-S-methyl involves the formation of the 1,2,3-benzothiadiazole core through a ring-closure reaction of a thiol onto a diazonium group. One common method starts with methyl 2-chloro-3-nitrobenzoate, which reacts with benzyl mercaptan to form a thioether. This intermediate is then subjected to catalytic hydrogenation using Raney nickel to yield 3-amino-2-benzylthiobenzoic acid methyl ester .

Industrial Production Methods: In industrial settings, the production of this compound-S-methyl is optimized for safety, ease of application, and effective translocation within the crop. The S-methyl thioester derivative is chosen for its favorable properties, including low phytotoxicity and high efficacy in activating plant defenses .

Chemical Reactions Analysis

Types of Reactions: Acibenzolar-S-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Acibenzolar-S-methyl activates the plant’s natural defense system by mimicking the action of salicylic acid. It induces the expression of pathogenesis-related genes and the production of defense-related compounds. The compound works through the systemic acquired resistance pathway, involving key molecular targets such as isochorismate synthase 1 and N-hydroxypipecolic acid .

Comparison with Similar Compounds

    Salicylic Acid: A natural plant hormone involved in the systemic acquired resistance pathway.

    Methyl Jasmonate: Another plant hormone that activates defense responses but through a different signaling pathway.

Uniqueness of Acibenzolar-S-methyl:

This compound-S-methyl stands out due to its unique ability to activate plant defenses without direct toxicity to pathogens, making it a valuable tool in sustainable agriculture and plant research.

Properties

IUPAC Name

1,2,3-benzothiadiazole-7-carbothioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS2/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIHPACLZJDCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=NS2)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20155187
Record name 1,2,3-Benzothiadiazole-7-carbothioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126448-41-7
Record name Acibenzolar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126448-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acibenzolar [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126448417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Benzothiadiazole-7-carbothioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20155187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACIBENZOLAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR536JBP4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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